molecular formula CH2N2O3 B1219647 Nitrosocarbamic acid CAS No. 52553-17-0

Nitrosocarbamic acid

Cat. No.: B1219647
CAS No.: 52553-17-0
M. Wt: 90.04 g/mol
InChI Key: DVBFAFMWCGVKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrosocarbamic acid is a chemical compound of significant interest in organic synthesis and nitrosamine research. Its molecular formula is CHN₂O₃, with an average mass of 89.030 Da . This compound belongs to the broader class of N-nitroso compounds, which are actively studied for their reactivity and formation mechanisms. Recent research explores the use of structurally related N-nitroso carbamates as versatile intermediates in synthetic chemistry. These compounds serve as precursors in novel, transition metal-free deaminative cross-coupling reactions with boronic acids, enabling the synthesis of valuable secondary boronate esters and other products from alkyl amines . This methodology provides a valuable strategy for chemists to construct C-C bonds and incorporate functional groups, such as in the modification of amino acids to create non-canonical variants . The study of this compound and related structures is also critical in a regulatory context. Nitrosamine impurities, which can form from certain amines and nitrosating agents, are a major focus in the pharmaceutical industry due to their potential carcinogenic properties . Global health authorities, including the U.S. Food and Drug Administration (FDA) and the Australian Therapeutic Goods Administration (TGA), continuously update guidance on the acceptable intakes of nitrosamine impurities in medicines . The mechanism of action for carcinogenic N-nitroso compounds is thought to involve metabolic activation into products that can bind to cellular macromolecules like DNA and proteins . This product is intended for research purposes only, such as investigating nitrosation pathways, developing analytical methods for impurity detection, and exploring novel synthetic applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitrosocarbamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N2O3/c4-1(5)2-3-6/h(H,2,6)(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBFAFMWCGVKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(NN=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200539
Record name Nitrosocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52553-17-0
Record name Nitrosocarbamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052553170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosocarbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Nitrosocarbamic acid derivatives have been investigated for their potential antitumor activity. Research indicates that while nitrosoureas exhibit significant antitumor properties, nitrosocarbamates and nitrosamides show limited effectiveness. This discrepancy is attributed to the rapid in vivo inactivation of nitrosocarbamates, which significantly reduces their mutagenicity and DNA cross-linking activity in biological systems . The stability of these compounds in the presence of biological fluids is crucial for their therapeutic efficacy.

Mechanistic Studies
Studies have demonstrated that the chemical stability and biological activity of nitrosocarbamates are influenced by enzymatic activity in plasma. For instance, the presence of carboxylesterase can lead to a substantial decrease in the stability and mutagenicity of these compounds, suggesting that metabolic pathways play a significant role in their biological effects . Understanding these mechanisms is vital for developing effective therapeutic agents based on this compound.

Environmental Science

Pollutant Degradation
this compound has been explored as a potential agent for degrading environmental pollutants. Its reactivity enables it to participate in various chemical reactions that can break down harmful substances in contaminated environments. This application is particularly relevant in bioremediation efforts where the detoxification of hazardous waste is essential.

Material Science

Polymer Chemistry
In polymer science, this compound derivatives are being studied for their potential use as additives or modifiers in polymer formulations. Their unique chemical properties can enhance the performance characteristics of polymers, such as improving thermal stability or altering mechanical properties . The incorporation of this compound into polymer matrices could lead to innovations in materials used for coatings, adhesives, and other industrial applications.

Case Studies

Study Focus Area Findings
Study on Antitumor ActivityMedicinal ChemistryNitrosoureas show significant antitumor effects; nitrosocarbamates are rapidly inactivated, limiting efficacy .
Environmental DegradationEnvironmental ScienceDemonstrated effectiveness of this compound in degrading specific pollutants, contributing to bioremediation strategies .
Polymer FormulationMaterial ScienceEnhanced performance characteristics observed when integrating this compound derivatives into polymer systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Nitrosocarbamic acid and its analogs share structural similarities with other N-nitroso compounds, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethanolamine (NDELA). Key distinctions arise from their functional groups:

  • NCA Derivatives : Contain carbamate (R-O-C(=O)-N) and ester groups (e.g., methyl or ethyl esters), enhancing their stability and solubility in organic solvents .
  • NDMA (C₂H₆N₂O) : A simpler dialkyl nitrosamine lacking ester or carbamate groups, making it more volatile and reactive .

Toxicity and Carcinogenicity

Compound Molecular Formula Molecular Weight (g/mol) Toxicity Data Carcinogenicity Status
This compound methyl ester C₇H₁₂N₂O₅ 204.21 Mutagenic at 2400 pmol/L (MUREAV 48,131,77) Suspected carcinogen (EPA classification)
NDMA C₂H₆N₂O 74.08 LD₅₀ (rat, oral): 37 mg/kg Confirmed carcinogen (IARC Group 2A)
Atraric acid C₁₀H₁₂O₄ 196.2 Low toxicity (no mutagenicity reported) Not classified
  • Mutagenicity: NCA derivatives exhibit direct mutagenic activity in bacterial assays, comparable to NDMA’s genotoxicity but at higher concentrations .
  • Regulatory Status: NDMA is heavily regulated in pharmaceuticals due to its potent carcinogenicity, while NCA derivatives are monitored under broader EPA guidelines for N-nitroso compounds .

Industrial and Pharmaceutical Relevance

  • NDMA : A byproduct in drug manufacturing, leading to FDA recalls (e.g., in angiotensin II receptor blockers) .
  • Atraric Acid: Non-nitrosated compound with applications in natural product chemistry, demonstrating lower regulatory scrutiny .

Research Findings and Key Considerations

  • Synthetic Challenges : NCA’s ester derivatives require controlled synthesis to minimize unintended nitrosation, a process critical for reducing impurity risks .
  • Data Gaps: While NDMA’s carcinogenicity is well-documented, NCA derivatives lack long-term carcinogenicity studies, necessitating precautionary handling .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting nitrosocarbamic acid-related nitrosamine impurities (NDSRIs) in drug products?

  • Methodological Answer : Utilize a combination of high-resolution mass spectrometry (HRMS) and liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) for trace-level detection. Limit tests may suffice if impurity levels are below 10% of the acceptable intake (AI) threshold, provided the method is validated for specificity and sensitivity. Stress experiments (e.g., forced degradation under acidic/oxidizing conditions) can support impurity profiling but are not substitutes for direct analytical confirmation .

Q. How should researchers design experiments to assess the risk of nitrosamine formation in this compound-containing formulations?

  • Methodological Answer : Conduct stability studies under accelerated conditions (e.g., elevated temperature, humidity) to simulate long-term storage. Include controls to rule out interactions between the active pharmaceutical ingredient (API) and excipients/capsule shells. Testing must be performed at the drug product level, even if the formulation is simple (e.g., API-filled capsules), to account for process-related impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Dispose of waste via certified hazardous waste handlers, adhering to federal and local regulations. Regularly review updated safety data sheets (SDS) for toxicity updates .

Q. How can researchers determine if a theoretical NDSRI is likely to form during synthesis or storage?

  • Methodological Answer : Perform a structural reactivity analysis of the parent amine, focusing on steric hindrance and electron-donating/withdrawing groups that may inhibit nitrosation. If synthesis attempts fail despite exhaustive efforts (e.g., varying nitrosating agents, pH, temperature), provide a rationale supported by computational chemistry (e.g., molecular orbital theory) and literature evidence to justify omitting confirmatory testing .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental data on this compound impurity formation?

  • Methodological Answer : Apply iterative data triangulation:

Compare (Q)SAR predictions with Ames test results for mutagenic potency.

Replicate experiments under varying conditions (e.g., nitrite concentration, reaction time).

Engage external experts or user groups to critique raw data interpretations, as their perspectives may reveal overlooked variables (e.g., catalytic effects of trace metals) .

Q. How can researchers leverage read-across methodologies to estimate carcinogenic potency of novel NDSRIs?

  • Methodological Answer : Identify structurally similar nitrosamines with established carcinogenicity data (e.g., nitrosoureas). Use read-across principles to extrapolate potency factors, ensuring alignment with FDA guidelines. Validate predictions using in vitro assays (e.g., bacterial reverse mutation assay) and in silico toxicity platforms (e.g., OECD QSAR Toolbox) .

Q. What advanced statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply Bayesian hierarchical models to account for variability in in vivo data (e.g., rodent bioassays). Use Monte Carlo simulations to quantify uncertainty in AI limits. Cross-validate results with bootstrap resampling to ensure robustness, particularly for low-dose extrapolations .

Q. How should researchers address gaps in mechanistic understanding of this compound degradation pathways?

  • Methodological Answer :

Employ isotopic labeling (e.g., ¹⁵N-labeled nitrosating agents) to track reaction intermediates via NMR.

Use density functional theory (DFT) to model transition states and identify rate-limiting steps.

Publish negative results (e.g., failed synthesis attempts) to refine predictive models and avoid redundant efforts .

Methodological Resources Table

Research Objective Recommended Techniques Key References
Impurity DetectionLC-MS/MS, HRMS, limit tests
Stability AssessmentForced degradation, accelerated aging studies
Toxicity Prediction(Q)SAR, Ames test, read-across
Data Contradiction ResolutionBayesian modeling, user-group analysis
Mechanistic StudiesIsotopic labeling, DFT calculations

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